Aristophyll A

Description

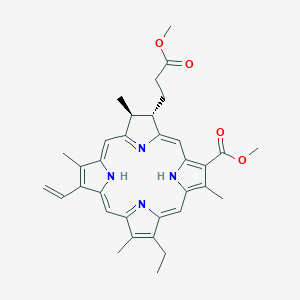

Aristophyll A (Chemical name: (17S,18S)-7-Ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-12-vinyl-17,18-dihydro-2-porphyrinecarboxylate methyl ester) is a porphyrin-derived compound with the molecular formula C₃₄H₃₈N₄O₄, an average mass of 566.702 Da, and a monoisotopic mass of 566.289306 Da . It features two defined stereocenters at positions 17 and 18, a vinyl group at position 12, and an ethyl substituent at position 5. The compound’s ChemSpider ID is 8682607, and its structural complexity is highlighted by its porphyrin core, which is modified with methoxy and methyl ester functional groups . This compound’s spectral characterization (e.g., ¹³C-NMR, IR, and mass spectrometry) aligns with porphyrin derivatives, as outlined in spectral data compilations .

Properties

Molecular Formula |

C34H38N4O4 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

methyl (17S,18S)-12-ethenyl-7-ethyl-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,21,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C34H38N4O4/c1-9-21-17(3)24-13-25-19(5)23(11-12-32(39)41-7)30(37-25)16-31-33(34(40)42-8)20(6)27(38-31)15-29-22(10-2)18(4)26(36-29)14-28(21)35-24/h9,13-16,19,23,35,38H,1,10-12H2,2-8H3/t19-,23-/m0/s1 |

InChI Key |

NKTGSHCJJZKJTR-CVDCTZTESA-N |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OC)C(=O)OC)C)C |

Synonyms |

aristophyll A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Aristophyll A belongs to the porphyrin class, which includes compounds critical in biological systems (e.g., chlorophylls, hemes) and synthetic applications. Below, it is compared with two structurally related compounds: Protoporphyrin IX (a heme precursor) and Chlorophyll a (a photosynthetic pigment).

Table 1: Comparative Analysis of this compound and Analogues

Key Contrasts and Research Findings

Structural Complexity :

- This compound’s ethyl and methoxy groups distinguish it from Protoporphyrin IX, which has propionate side chains. These substituents likely influence its solubility and interaction with biological targets .

- Unlike Chlorophyll a, this compound lacks a metal ion center (e.g., Mg²⁺), which is critical for light absorption in photosynthesis .

Spectral and Analytical Differences: this compound’s monoisotopic mass (566.289306 Da) differs significantly from Protoporphyrin IX (562.25 Da) due to esterification and alkylation . IR spectra of this compound show strong C=O stretches (~1700 cm⁻¹) from ester groups, absent in Protoporphyrin IX but present in Chlorophyll a’s phytyl chain .

Functional Implications :

- Protoporphyrin IX’s carboxylates enable iron chelation for heme synthesis, while this compound’s ester groups may enhance membrane permeability .

- Chlorophyll a’s Mg²⁺ center is essential for photoexcitation , a feature absent in this compound, suggesting divergent applications .

Methodological Considerations

Comparative studies rely on spectroscopic techniques (¹³C-NMR, IR) and mass spectrometry , as emphasized in guidelines for chemical analysis . For instance, this compound’s stereochemistry was confirmed via advanced NMR, whereas Protoporphyrin IX’s planar structure requires fewer analytical steps .

Q & A

Q. How should conflicting bioactivity data for this compound be visualized in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.